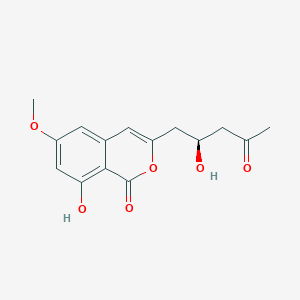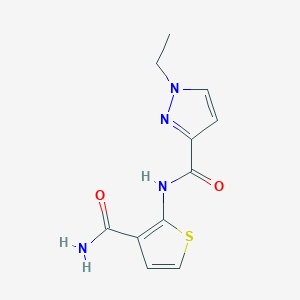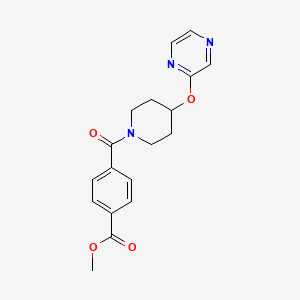
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide, also known as BAY 94-9343, is a small molecule inhibitor of the sodium-calcium exchanger (NCX). This compound has been studied for its potential use in treating various cardiovascular diseases, such as heart failure and arrhythmias.
Scientific Research Applications
Synthesis and Structural Characterization
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,6-difluorobenzenesulfonamide's applications in scientific research predominantly revolve around its synthesis and structural characterization. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide through a two-step process involving 4-methylbenzenesulfonyl chloride with a primary amine has been detailed, highlighting the potential for a one-pot synthesis approach. This method could be applied to the synthesis of related compounds, including this compound, providing insights into its structural characteristics through spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).
Pharmacological Applications
Additionally, the pharmacological implications of related sulfonamide compounds have been explored, including their anti-inflammatory properties. A study synthesized amino derivatives of mefenamic acid, a known nonsteroidal anti-inflammatory drug (NSAID), bound to carboxyl groups of mefenamic acid to evaluate as potential anti-inflammatory agents. This research could inform the pharmacological potential of this compound, given the structural and functional similarities within the sulfonamide family. The derivatives showed significant reduction in paw edema, indicating the promising anti-inflammatory activity of sulfonamide derivatives (Mahdi, 2017).
properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S/c1-22(14-15-8-3-2-4-9-15)13-6-5-12-21-25(23,24)18-16(19)10-7-11-17(18)20/h2-4,7-11,21H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWGBLNYUWALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=C(C=CC=C1F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)



![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)
![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)




![(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2894778.png)